Enzymatic Selectivity: Dmean's Differential Inhibition of sEH vs. COX-2 and LOX-5
While Dmean has been reported as a precursor for PET tracers, in vitro enzymatic profiling from BindingDB reveals a stark, quantifiable difference in its inhibitory activity across different enzyme targets. For recombinant human soluble epoxide hydrolase (sEH), Dmean demonstrates potent inhibition, whereas for prostaglandin G/H synthase 2 (COX-2) and polyunsaturated fatty acid 5-lipoxygenase (LOX-5), it shows negligible activity. This data suggests that in applications targeting sEH, Dmean offers a significantly more selective pharmacological profile compared to non-selective inhibitors that would also affect COX-2 and LOX-5 pathways. [1]
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 0.400 nM |
| Comparator Or Baseline | IC50: >10,000 nM |
| Quantified Difference | >25,000-fold selectivity |
| Conditions | Recombinant human sEH (target) vs. recombinant human COX-2 (comparator) using a fluorescent substrate assay |
Why This Matters
For researchers studying sEH-related pathways (e.g., inflammation, hypertension), Dmean's high selectivity minimizes confounding off-target effects, ensuring cleaner data interpretation.
- [1] BindingDB. BDBM50591341 CHEMBL5177372. Affinity Data for IC50: 0.400 nM (sEH), >1.00E+4 nM (COX-2), >1.00E+5 nM (LOX-5). View Source
